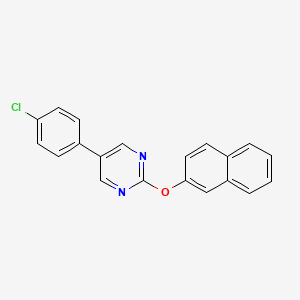
5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structural formula.
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and stability.Scientific Research Applications
Molecular Modifications and Organic Semiconductor Applications
One study investigates molecular modifications of naphthodithiophene diimides, introducing electron-deficient substituents like chlorine groups to develop superior n-channel organic semiconductors for thin-film transistors. These modifications have shown to significantly improve electron mobility, illustrating the potential of chlorine-substituted compounds in electronics (Nakano et al., 2015).
Structural and Spectral Analysis in Antimalarial Research
Research on antimalarial drugs like 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine utilizes FT IR and FT Raman spectra for structural and bonding analysis. These studies provide insights into the docking mechanism of the drug molecules in the active site of enzymes, highlighting the importance of dihedral angles and intermolecular hydrogen bonding in drug efficacy (Sherlin et al., 2018).
Synthesis and Biological Activities of Pyrimidine Derivatives
A notable focus has been on synthesizing novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, revealing a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti‐inflammatory properties. This research underscores the versatility of pyrimidine derivatives in medicinal chemistry and their potential in developing new therapeutics (Rani et al., 2012).
Enzyme Inhibition and Drug Design
Studies on 5-isoamyl- and 5-(p-chlorophenyl)pyrimidines have been conducted to understand the mode of pyrimidine binding to dihydrofolic reductase. Such research is pivotal for designing active-site-directed irreversible inhibitors, highlighting the strategic placement of bulky groups on the pyrimidine ring for enhanced binding and therapeutic efficacy (Baker et al., 1967).
Nonlinear Optical Materials
The study of thiopyrimidine derivatives for nonlinear optics (NLO) applications showcases the importance of pyrimidine rings in developing materials with significant NLO properties. This research provides a foundation for the use of these compounds in optoelectronic and high-tech applications, demonstrating the intersection of organic chemistry and material science (Hussain et al., 2020).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential areas for future research, including possible applications of the compound and unanswered questions about its properties or reactivity.
Please note that without specific information on “5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine”, the above is a general approach and may not apply to this specific compound. For accurate and detailed information, please refer to relevant scientific literature or databases. If you have access to a library or a university database, you might be able to find more information there. Alternatively, you could consider reaching out to a chemistry professor or a professional chemist for more information.
properties
IUPAC Name |
5-(4-chlorophenyl)-2-naphthalen-2-yloxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O/c21-18-8-5-15(6-9-18)17-12-22-20(23-13-17)24-19-10-7-14-3-1-2-4-16(14)11-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNWKBPKWNGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)
![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(phenylsulfonyl)propanamide](/img/structure/B2748616.png)
![2-[[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2748617.png)
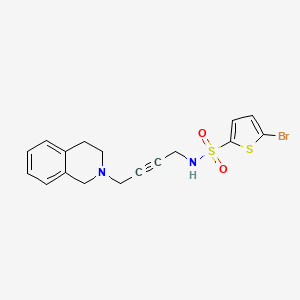
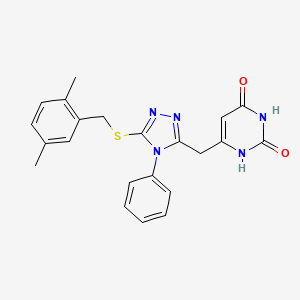
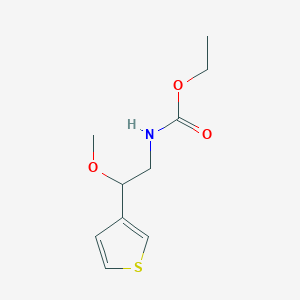
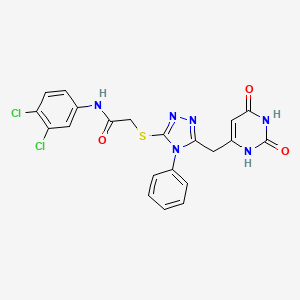
![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)
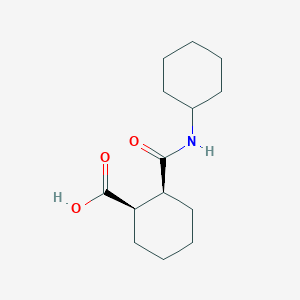
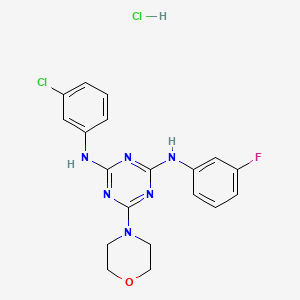
![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)
![2,6-Difluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2748632.png)